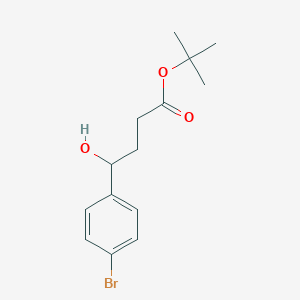

Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate” is a synthetic chemical compound. It belongs to the family of organic compounds known as benzoic acid esters . It is widely used in scientific research due to its unique properties.

Synthesis Analysis

The synthesis of “this compound” can be achieved through a multi-step reaction pathway involving the use of various reagents and catalysts. The synthesis involves reactions such as the Suzuki cross-coupling reaction .Molecular Structure Analysis

The molecular formula of “this compound” is C14H19BrO2. The structure of the compound can be confirmed by various spectroscopic techniques such as proton nuclear magnetic resonance (1H NMR) spectroscopy, carbon nuclear magnetic resonance (13C NMR) spectroscopy, and infrared (IR) spectroscopy.Chemical Reactions Analysis

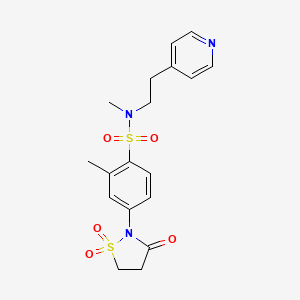

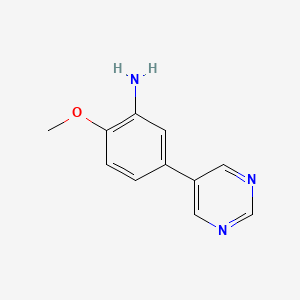

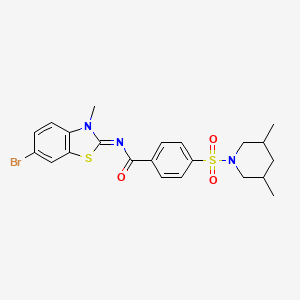

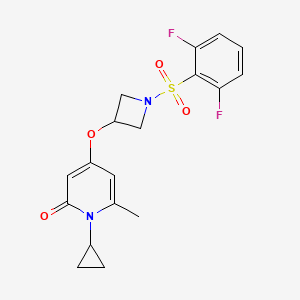

“this compound” serves as a useful building block/intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Physical and Chemical Properties Analysis

“this compound” is a white to off-white crystalline solid with a melting point of 78-81°C. This compound has a molecular weight of 359.26 g/mol and a molecular formula of C18H21BrO2. It is insoluble in water but is soluble in organic solvents such as chloroform, ethyl acetate, and acetone.Scientific Research Applications

Chiral 2-(tert-Butyl)-2H,4H-1,3-dioxin-4-ones Bearing Functional Groups

(Noda & Seebach, 1987) used a derivative of (R)-3-hydroxybutanoic acid, similar in structure to tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate, for substitutions and chain elongations in heterocycles. This process leads to enantiomerically pure β-hydroxy-acid derivatives, critical in stereoselective synthesis.

Environmentally Benign CO2-Based Copolymers

In 2016, (Tsai, Wang, & Darensbourg) demonstrated the use of a compound structurally related to this compound in producing biocompatible polymers via copolymerization with carbon dioxide. This innovative approach results in environmentally friendly materials with potential applications in drug delivery.

Syntheses of C-Branched Monomers for Multifunctional Dendrimers

A 2003 study by (Newkome et al.) involved synthesizing monomers, including di-tert-butyl 4-(3-[X]oxypropyl)-4-aminoheptanedioate, to construct multifunctional dendrimers. These monomers offer pathways to highly branched, complex molecules with numerous applications in nanotechnology and materials science.

Synthesis of Potent Inhibitors for Gamma-Aminobutyric Acid Aminotransferase

Research by (Silverman, Durkee, & Invergo, 1986) on 4-Amino-2-(substituted methyl)-2-butenoic acids, synthesized from tert-butyl 4-aminobutanoate, highlights the compound's role in creating inhibitors for specific enzymes. This contributes to understanding neurological disorders and potential therapeutic avenues.

Free Radical Polymerizations for Polyrotaxanes

(Lee, Engen, & Gibson, 1997) explored the use of tert-butyl-based compounds in free radical polymerizations to synthesize polyrotaxanes. This research opens up new possibilities in polymer chemistry, particularly in creating novel materials with unique properties.

Hetero-Cope Rearrangement in Organic Synthesis

(Marx & Rassat, 2002) utilized a tert-butyl-based compound in a Hetero-Cope rearrangement, a significant reaction in organic synthesis. This process is essential for creating complex organic compounds, particularly in pharmaceutical synthesis.

Nitric Oxide Formation in Phenyl N-tert-butylnitrone

(Chamulitrat et al., 1993) found that tert-butyl-based compounds can decompose to form nitric oxide, a crucial molecule in many biological processes. This discovery is significant for understanding the biochemical implications of these compounds.

Safety and Hazards

The safety data sheet for a similar compound, “tert-Butyl 4-[4-(aminomethyl)benzyloxy]piperidine-1-carboxylate”, indicates that it causes skin irritation, serious eye damage, and may cause respiratory irritation. It is also suspected of damaging fertility or the unborn child . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

New donor building blocks, i.e., triarylamino derivatives, are of great interest for the production of organic photovoltaic materials . Future directions for research involving compounds like “Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate” include the development of new synthetic methods, exploration of novel reactions, investigation of potential clinical applications, and development of new materials and devices.

Properties

IUPAC Name |

tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrO3/c1-14(2,3)18-13(17)9-8-12(16)10-4-6-11(15)7-5-10/h4-7,12,16H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBIMAXJSPKLYFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C1=CC=C(C=C1)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-3-[(2,2,2-trifluoroethyl)amino]naphthoquinone](/img/structure/B2571378.png)

![2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetonitrile](/img/structure/B2571380.png)

![8-cyclopropyl-4-((3-methoxypropyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2571381.png)

![3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(oxan-4-yl)azetidine-1-carboxamide](/img/structure/B2571394.png)

![2-{8-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-(4-ethylphenyl)acetamide](/img/structure/B2571398.png)

![9-(2-methoxyphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2571399.png)